Regioisomeric Methoxy Position Effect: Ortho vs. Para Substitution on Xanthine Oxidase Inhibition
The para-methoxy regioisomer, 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, displays an IC50 of 7.62 × 10^4 nM (76.2 µM) against bovine xanthine oxidase, corresponding to very weak inhibition in this assay [1]. While primary data for the ortho-methoxy compound (CAS 394225-53-7) in the identical assay are not publicly available, the class-level SAR from the Nepali et al. 53-compound study established that aryl substitution patterns at the 5-position directly control inhibitory potency through altered accommodation within the enzyme's hydrophobic pocket [2]. The ortho-methoxy group introduces proximal steric bulk and the potential for intramolecular hydrogen bonding with the acetyl carbonyl, features absent in the para-substituted comparator and expected to produce a distinguishable binding profile [3].
| Evidence Dimension | Xanthine oxidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly available for the specific ortho-methoxy compound in this assay |
| Comparator Or Baseline | 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: IC50 = 7.62 × 10^4 nM (76.2 µM) |
| Quantified Difference | Cannot be quantified; ortho/para regioisomeric effect anticipated from class SAR |
| Conditions | In vitro inhibition of bovine xanthine oxidase assessed by decreased uric acid production; compound preincubated at 293 nM for 5 min (BindingDB assay). |
Why This Matters
This demonstrates that even the closest methoxy regioisomer exhibits weak XO activity, and the ortho substitution represents an untested chemical space that may yield divergent potency for procurement decisions in enzyme inhibitor screening campaigns.
- [1] BindingDB Entry: CHEMBL1209130 / BDBM50338855. 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Xanthine oxidase inhibition IC50 = 7.62E+4 nM. View Source
- [2] Kunal Nepali, et al. A rational approach for the design and synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as a new class of potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry 19(6), 1950-1958 (2011). View Source
- [3] PubChem Compound Summary: 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, CID 3758986. Computed properties (XLogP3 = 2.7, H-bond acceptors = 3, rotatable bonds = 3). View Source
